molecular formula C15H17N B13531325 Cyclobutyl(naphthalen-1-yl)methanamine

Cyclobutyl(naphthalen-1-yl)methanamine

Cat. No.: B13531325
M. Wt: 211.30 g/mol
InChI Key: JYGQCCRLNZXIHS-UHFFFAOYSA-N
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Description

Cyclobutyl(naphthalen-1-yl)methanamine is an organic compound with the molecular formula C15H17N It is characterized by the presence of a cyclobutyl group attached to a naphthalen-1-ylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(naphthalen-1-yl)methanamine typically involves the reaction of naphthalen-1-ylmethanamine with cyclobutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce cyclobutyl-substituted amines.

Scientific Research Applications

Cyclobutyl(naphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(naphthalen-1-yl)methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(naphthalen-2-yl)methanamine
  • Cyclopropyl(naphthalen-1-yl)methanamine
  • Cyclobutyl(phenyl)methanamine

Uniqueness

Cyclobutyl(naphthalen-1-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Biological Activity

Cyclobutyl(naphthalen-1-yl)methanamine is a compound of interest in medicinal chemistry, particularly within the context of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Mannich Bases and Biological Activity

Mannich bases, including this compound, are synthesized through the Mannich reaction, which involves the formation of an aminomethyl function. These compounds exhibit a wide range of biological activities:

  • Anticancer : Many Mannich bases have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial : They possess antibacterial and antifungal properties.
  • Antiviral : Some derivatives have been explored for their antiviral potential.
  • Neuropharmacological Effects : Certain Mannich bases demonstrate activity relevant to mental health disorders, potentially functioning as antidepressants or anxiolytics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclobutyl group and naphthalene moiety contributes to its interaction with biological targets. Research indicates that modifications in the structure can significantly influence potency and selectivity against specific targets:

Compound ModificationEffect on ActivityReference
Cyclobutyl to CycloheptylReduced enzyme activity
Addition of Methyl GroupImproved IMPDH inhibition
Replacement of PiperazineLoss of whole-cell activity

Anticancer Activity

A study evaluated various Mannich bases against murine cancer cell lines MAC13 and MAC16. This compound exhibited significant cytotoxicity, particularly against the MAC16 cell line, which is resistant to many cytotoxic agents. This suggests a potential mechanism involving disruption of essential cellular processes .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against several bacterial strains. In vitro assays demonstrated effective inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Neuropharmacological Effects

In studies exploring the neuropharmacological profiles of Mannich bases, this compound showed promise as a candidate for treating anxiety and depression. Its ability to modulate neurotransmitter systems suggests that it could serve as a scaffold for developing new psychotropic medications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the therapeutic potential of this compound. Initial studies indicate favorable absorption and distribution characteristics; however, further investigations are needed to fully elucidate its metabolic pathways and potential side effects.

Toxicity Studies

Preliminary toxicity assessments have shown that while this compound exhibits low toxicity in mammalian models, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

cyclobutyl(naphthalen-1-yl)methanamine

InChI

InChI=1S/C15H17N/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14/h1-2,4-6,9-10,12,15H,3,7-8,16H2

InChI Key

JYGQCCRLNZXIHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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